molecular formula C8H6FN3O3S B2778065 1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole CAS No. 2411240-85-0

1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole

Cat. No.: B2778065
CAS No.: 2411240-85-0
M. Wt: 243.21
InChI Key: LFGOQIOSLQCGIW-UHFFFAOYSA-N
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Description

1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole is a compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. This compound features a triazole ring substituted with a 2-fluorosulfonyloxyphenyl group, which imparts unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the electronic properties of the triazole ring .

Mechanism of Action

The mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole involves its ability to participate in various chemical reactions due to the presence of the fluorosulfonyloxy group and the triazole ring. The fluorosulfonyloxy group can act as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The triazole ring can engage in redox and cycloaddition reactions, altering its electronic properties and enabling the formation of larger heterocyclic structures .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorosulfonyloxyphenyl)-1,2,4-triazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct electronic properties and reactivity compared to other sulfonyloxy-substituted triazoles. This makes it particularly valuable in applications requiring specific chemical reactivity and stability .

Properties

IUPAC Name

1-(2-fluorosulfonyloxyphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-4-2-1-3-7(8)12-6-10-5-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGOQIOSLQCGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=N2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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